Melting Point Differentiation: Ortho-Fluoro vs. Para-Fluoro Isomer Enables Unambiguous Identity Verification
The ortho-fluoro isomer (target compound) exhibits a melting point of 69–72 °C , while the para-fluoro isomer (5-(4-fluorophenyl)-5-oxopentanoic acid, CAS 149437-76-3) melts at 142–144 °C . The non-fluorinated parent compound 5-phenyl-5-oxopentanoic acid (CAS 1501-05-9) is a liquid at room temperature, further illustrating the impact of ortho-fluorination on solid-state packing.
| Evidence Dimension | Melting point (capillary method / predicted) |
|---|---|
| Target Compound Data | 69–72 °C |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3): 142–144 °C; 5-Phenyl-5-oxopentanoic acid (CAS 1501-05-9): liquid at RT |
| Quantified Difference | Δ ~73 °C between ortho and para isomers; >100 °C between ortho and non-fluorinated |
| Conditions | Standard melting point determination; values aggregated from multiple supplier certificates of analysis and ChemicalBook database entries |
Why This Matters
A 73 °C melting point gap provides a low-cost, definitive identity assay to distinguish the ortho-fluoro isomer from the para-fluoro isomer upon receipt, reducing the risk of procurement mix-ups where both are sold as ezetimibe-related impurities.
